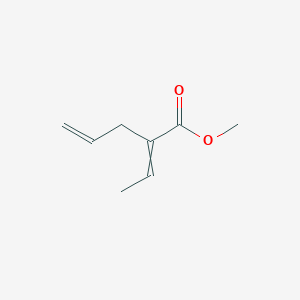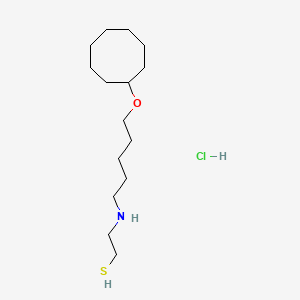
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride is a chemical compound with the molecular formula C15H31ClNOS. It is known for its unique structure, which includes a cyclooctyl group and an ethanethiol moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride typically involves the reaction of ethanethiol with 2-((5-cyclooctyloxypentyl)amino)-. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield disulfides or sulfoxides, while reduction reactions may produce thiols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving sulfur-containing biomolecules and their interactions with other biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mécanisme D'action
The mechanism of action of Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride involves its interaction with various molecular targets and pathways. The ethanethiol group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride shares similarities with other sulfur-containing compounds such as thiols, disulfides, and sulfoxides.
- Compounds like 2-mercaptoethanol and dithiothreitol also contain thiol groups and exhibit similar reactivity.
Uniqueness
What sets this compound apart is its unique structure, which includes a cyclooctyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research applications that require unique sulfur-containing compounds.
Propriétés
Numéro CAS |
22498-15-3 |
|---|---|
Formule moléculaire |
C15H32ClNOS |
Poids moléculaire |
309.9 g/mol |
Nom IUPAC |
2-(5-cyclooctyloxypentylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C15H31NOS.ClH/c18-14-12-16-11-7-4-8-13-17-15-9-5-2-1-3-6-10-15;/h15-16,18H,1-14H2;1H |
Clé InChI |
JSFKTYHHBGKFTI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)OCCCCCNCCS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


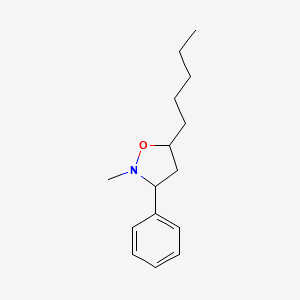
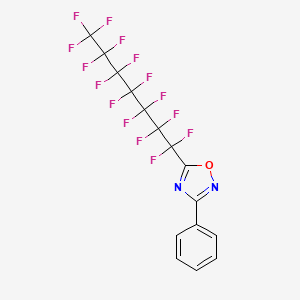


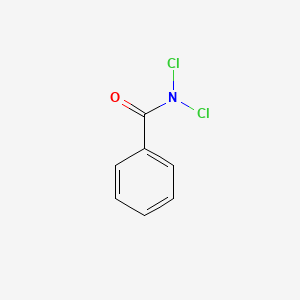
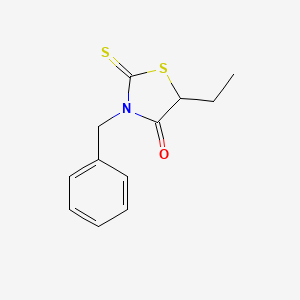
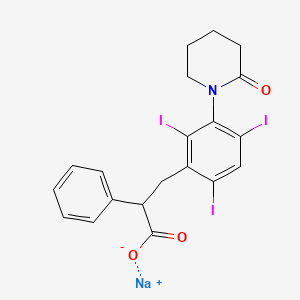

![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
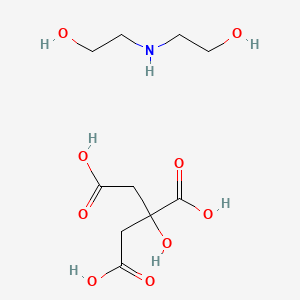
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
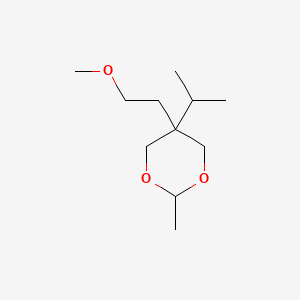
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)
